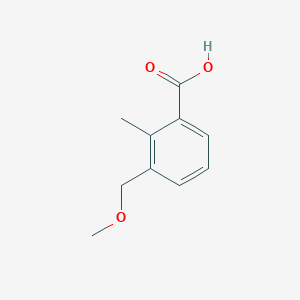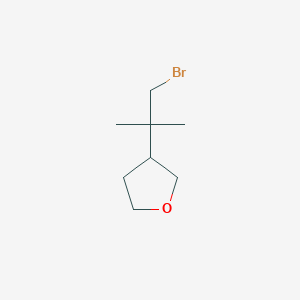
3-(1-Bromo-2-methylpropan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-2-methylpropan-2-yl)oxolane is a chemical compound with a molecular formula of C8H15BrO. It is a clear, colorless liquid with a molecular weight of 207.1 g/mol . This compound is known for its versatility in various research and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)oxolane typically involves the reaction of 2-methylpropan-2-ol with oxolane in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-2-methylpropan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
3-(1-Bromo-2-methylpropan-2-yl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
1-Bromo-2-methylpropane: A related compound with similar reactivity but different applications.
Uniqueness
3-(1-Bromo-2-methylpropan-2-yl)oxolane is unique due to its specific chemical structure, which combines the properties of both brominated and oxolane compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-(1-bromo-2-methylpropan-2-yl)oxolane |
InChI |
InChI=1S/C8H15BrO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-6H2,1-2H3 |
InChI Key |
COMCBBKZSYRNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)


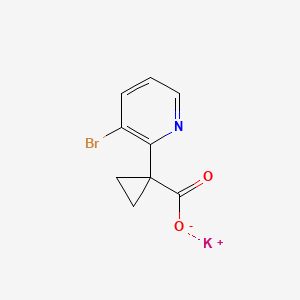

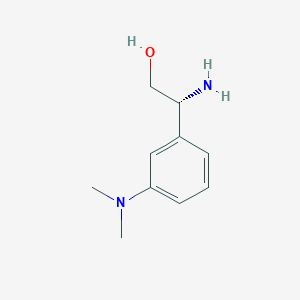
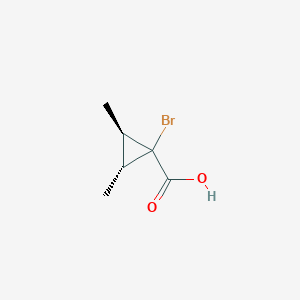
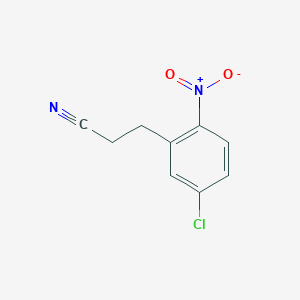
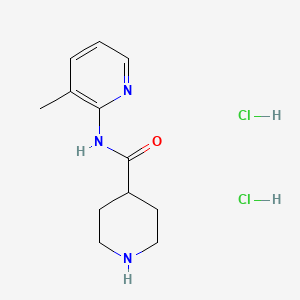
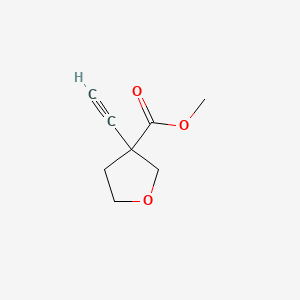
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
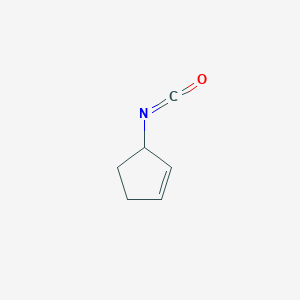
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
